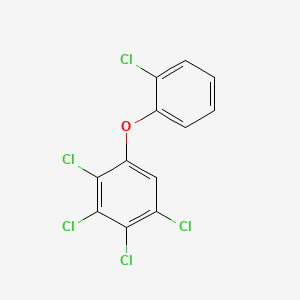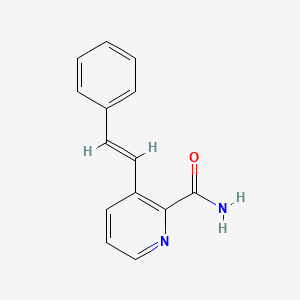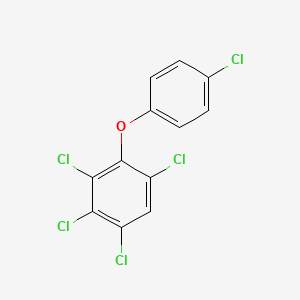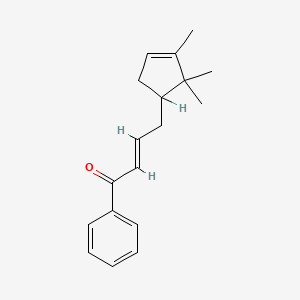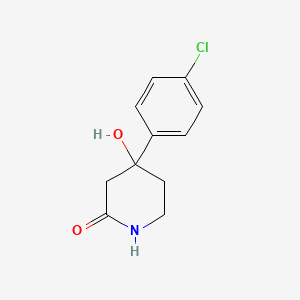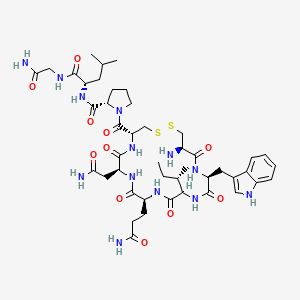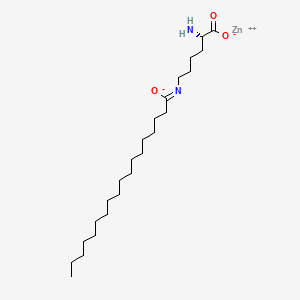
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C15H29NO6Si and a molecular weight of 347.479 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a carboxylate group, and a triethoxysilylpropyl group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with a triethoxysilylpropyl reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Chemischer Reaktionen
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles like amines or alcohols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Biology: The compound is utilized in the study of biochemical pathways and interactions, particularly in the context of enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Wirkmechanismus
The mechanism of action of Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate can be compared with similar compounds, such as:
Methyl 5-oxo-1-(3-(trimethoxysilyl)propyl)pyrrolidine-3-carboxylate: This compound has a similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups, leading to differences in reactivity and solubility.
Methyl 5-oxo-1-(3-(triisopropoxysilyl)propyl)pyrrolidine-3-carboxylate: The presence of triisopropoxysilyl groups affects the compound’s steric properties and reactivity compared to the triethoxysilyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it particularly useful in various applications .
Eigenschaften
CAS-Nummer |
94108-07-3 |
|---|---|
Molekularformel |
C15H29NO6Si |
Molekulargewicht |
347.48 g/mol |
IUPAC-Name |
methyl 5-oxo-1-(3-triethoxysilylpropyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H29NO6Si/c1-5-20-23(21-6-2,22-7-3)10-8-9-16-12-13(11-14(16)17)15(18)19-4/h13H,5-12H2,1-4H3 |
InChI-Schlüssel |
GJHHDZHJMFJSQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCN1CC(CC1=O)C(=O)OC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






